molecular formula C10H11ClN2O B1358782 1-(4-Chlorophenyl)cyclopropanecarbohydrazide CAS No. 633317-81-4

1-(4-Chlorophenyl)cyclopropanecarbohydrazide

Cat. No. B1358782
CAS RN: 633317-81-4
M. Wt: 210.66 g/mol
InChI Key: IYULGJCMRMBMNP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarbohydrazide is a chemical compound that is part of a broader class of compounds that have been synthesized and characterized for various applications. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds provide insight into its potential characteristics and uses.

Synthesis Analysis

The synthesis of related compounds, such as 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, involves spectroscopic techniques for characterization, including EI-MS and 1H NMR . These methods are essential for confirming the structure and purity of the synthesized compounds. The synthesis process typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product, which is then purified and characterized.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Chlorophenyl)cyclopropanecarbohydrazide is crucial for understanding their reactivity and interaction with biological targets. The structure-activity relationship (SAR) analysis indicates that the position of substituents on the aryl ring is significant for potent activity . This suggests that the molecular structure of 1-(4-Chlorophenyl)cyclopropanecarbohydrazide would also be critical in determining its biological and chemical properties.

Chemical Reactions Analysis

Chemical reactions involving cyclopropane derivatives can be complex due to the strained ring system. For example, donor-acceptor cyclopropanes can undergo ring-opening reactions when treated with iodobenzene dichloride, leading to products with chlorine atoms in specific positions . Similarly, flash photolysis of related cyclopropane compounds can generate radicals and cations through photochemical processes . These reactions highlight the reactivity of cyclopropane derivatives and suggest that 1-(4-Chlorophenyl)cyclopropanecarbohydrazide could also participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the crystal structure of a photoproduct of a related compound, 1-(4-chlorophenyl)2-cyclooctylethanone, reveals a tetrameric hydrogen-bonding pattern and provides insights into the reaction pathway of its cyclization reaction . These findings can be extrapolated to understand the physical properties, such as solubility and crystallinity, of 1-(4-Chlorophenyl)cyclopropanecarbohydrazide, as well as its potential reaction pathways.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and characterized using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. It's confirmed to exist as the thione tautomer with a planar five-membered ring and forms an orthogonal relationship with the chlorophenyl ring. This structural characterization provides insights into the chemical properties and potential applications of the compound (Yeo, Azizan, & Tiekink, 2019).

Antitumor Activities

  • Derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to 1-(4-Chlorophenyl)cyclopropanecarbohydrazide, have been synthesized and tested for antitumor activities. These derivatives exhibited significant inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), indicating their potential as cancer therapy agents (Aboelmagd et al., 2021).

Lipase and α-Glucosidase Inhibition

  • Novel heterocyclic compounds derived from 1-(4-Chlorophenyl)cyclopropanecarbohydrazide have shown significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antituberculosis Studies

  • Cyclopropyl derivatives, similar to 1-(4-Chlorophenyl)cyclopropanecarbohydrazide, have demonstrated anticancer and antituberculosis activities, highlighting their potential in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural Analysis and Pharmaceutical Application

  • The crystal structure and molecular conformation of related chlorophenyl compounds have been studied, providing valuable information for pharmaceutical applications due to the potential biological activity of these structures (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Chlorophenyl)cyclopropanecarboxylic, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULGJCMRMBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204861
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopropanecarbohydrazide

CAS RN

633317-81-4
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633317-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid (9.83 g, 50 mmol), tert-butyl carbazate (7.93 g, 60 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (10.54 g, 55 mmol), 1-hydroxybenzotriazole monohydrate (7.43 g, 55 mmol), and triethylamine (12.65 mL, 125 mmol) in N,N-dimethylformamide (100 mL) was stirred overnight at room temperature. Water was added to the reaction mixture, the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. A 4 M solution (62.5 mL) of hydrochloric acid in 1,4-dioxane and methanol (200 mL) were added to the partially purified product, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure, hexane was added to the obtained partially purified product, and the solid was collected by filtration to obtain the title compound (9.06 g, 86%) as a light brown solid.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
12.65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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